molecular formula C23H18ClN3O3 B302605 5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B302605
M. Wt: 419.9 g/mol
InChI Key: GRSJGSCGJJWSBD-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CP-1 and has been synthesized using various methods.

Scientific Research Applications

CP-1 has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where CP-1 has been shown to exhibit potent antitumor activity. Studies have shown that CP-1 can induce apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα and inducing DNA damage. CP-1 has also been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.

Mechanism of Action

The mechanism of action of CP-1 is not fully understood, but studies have suggested that it works by inhibiting the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and repair. CP-1 has also been found to induce DNA damage, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
CP-1 has been found to exhibit potent antitumor activity, antibacterial and antifungal activity. It has also been found to induce DNA damage and inhibit the activity of topoisomerase IIα, leading to apoptosis in cancer cells. In addition, CP-1 has been found to exhibit moderate toxicity towards normal cells, making it a potential candidate for further development as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using CP-1 in lab experiments is its potent antitumor activity, making it a potential candidate for the development of new anticancer agents. However, one of the limitations is its moderate toxicity towards normal cells, which may limit its use in clinical applications.

Future Directions

There are several future directions for research on CP-1. One potential direction is the development of new derivatives of CP-1 with improved selectivity towards cancer cells and reduced toxicity towards normal cells. Another potential direction is the investigation of the mechanism of action of CP-1, which may lead to the discovery of new targets for anticancer therapy. Finally, the development of new formulations of CP-1 that can improve its bioavailability and pharmacokinetic properties may also be an area of future research.

Synthesis Methods

CP-1 can be synthesized using various methods, and one of the most common methods is the reaction of 4-chlorobenzaldehyde, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, and barbituric acid in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The purity of the product is confirmed using spectroscopic techniques such as NMR and mass spectrometry.

properties

Product Name

5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Molecular Formula

C23H18ClN3O3

Molecular Weight

419.9 g/mol

IUPAC Name

(5E)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H18ClN3O3/c1-14-10-15(2)12-19(11-14)27-22(29)20(21(28)25-23(27)30)13-18-4-3-9-26(18)17-7-5-16(24)6-8-17/h3-13H,1-2H3,(H,25,28,30)/b20-13+

InChI Key

GRSJGSCGJJWSBD-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)Cl)/C(=O)NC2=O)C

SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Cl)C(=O)NC2=O)C

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Cl)C(=O)NC2=O)C

Origin of Product

United States

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